Cho-C-peg2-C-cho

Tissue Engineering Hydrogel Crosslinking Cytocompatibility

Researchers developing PROTACs often struggle with polydisperse PEG linkers causing batch variability. CHO-C-PEG2-C-CHO (MW 190.19) provides a discrete, defined PEG2 spacer with dual aldehydes for precise, chemoselective conjugation. • Optimally sized for 'tight' ternary complex geometries in PROTAC design. • Produces cytocompatible hydrogels superior to glutaraldehyde, preserving viability. • Consistent ≥98% purity ensures reproducible analytical characterization. • In stock globally; ships ambient or blue ice with 2-year shelf life.

Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
Cat. No. B11906806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCho-C-peg2-C-cho
Molecular FormulaC8H14O5
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC(COCC=O)OCCOCC=O
InChIInChI=1S/C8H14O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-2H,3-8H2
InChIKeyQWCKYSJSASSVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CHO-C-PEG2-C-CHO Bioconjugation Linker


CHO-C-PEG2-C-CHO (CAS 92351-72-9) is a discrete, small molecule polyethylene glycol (PEG)-based linker, specifically a bis-aldehyde PEG2 derivative . This compound is a core building block for bioconjugation, particularly in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) where it acts as a flexible spacer to connect an E3 ligase ligand and a target protein ligand . Its molecular structure consists of a short PEG2 chain flanked by two reactive aldehyde (-CHO) groups, offering a precise molecular weight (190.19 g/mol) and defined chemical properties . This contrasts with polydisperse, high molecular weight PEG reagents, enabling greater reproducibility and analytical control in research and early-stage development.

CHO-C-PEG2-C-CHO vs. Generic Crosslinkers


Simple substitution of CHO-C-PEG2-C-CHO with common crosslinkers like glutaraldehyde or monofunctional aldehydes leads to significant losses in application performance due to fundamental differences in molecular design. While glutaraldehyde is a potent crosslinker, its high toxicity, rapid reaction kinetics, and lack of a flexible, biocompatible spacer result in uncontrolled polymerization and compromised viability in sensitive biological systems [1]. Monofunctional aldehyde PEGs (e.g., mPEG-CHO) are unsuitable for applications requiring bifunctional conjugation, such as bridging two distinct biomolecules or creating hydrogel networks [2]. The precisely defined, short PEG2 spacer in CHO-C-PEG2-C-CHO is a critical differentiator; it provides essential water solubility and reduces steric hindrance without introducing the molecular weight heterogeneity that complicates characterization and reproducibility [3]. The evidence below quantifies these key advantages.

CHO-C-PEG2-C-CHO Evidence Summary


Cytocompatibility vs. Glutaraldehyde

In tissue engineering applications, the use of glutaraldehyde as a crosslinker is limited by its high cytotoxicity. In contrast, hydrogels crosslinked with CHO-C-PEG2-C-CHO demonstrate significantly improved cell viability. CHO-C-PEG2-C-CHO is described as exhibiting low toxicity and enabling reactions under mild conditions, leading to a considerable enhancement in cell survival rates compared to traditional glutaraldehyde crosslinking [1]. This improvement is attributed to the compound's PEG2 spacer, which mitigates the harsh, non-specific reactivity of simple dialdehydes.

Tissue Engineering Hydrogel Crosslinking Cytocompatibility

PROTAC Linker Geometry

The length of a PROTAC linker is critical for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase. The PEG2 spacer in CHO-C-PEG2-C-CHO is specifically suited for 'tight' geometries where the binding pockets of the target and ligase are in close proximity [1]. A linker that is too short may prevent complex formation, while a linker that is too long can reduce degradation efficiency by increasing entropic penalties [2]. CHO-C-PEG2-C-CHO provides a defined, intermediate length that is distinct from both shorter (PEG1) and longer (PEG4+) alternatives, allowing for precise tuning of the target engagement distance.

PROTAC Design Linker Optimization Structural Biology

Solubility and LogP Profile

CHO-C-PEG2-C-CHO possesses well-defined physicochemical properties critical for reproducible experimental setup and formulation. Its calculated LogP is -1.2, indicating significant hydrophilicity, which is beneficial for aqueous solubility and contrasts with more hydrophobic aliphatic or cholesterol-based linkers . The compound is soluble in polar organic solvents such as DMSO and DMF, which is essential for preparing stock solutions for conjugation reactions [1]. These specific, measured parameters provide a basis for experimental design that is not available for heterogeneous or poorly characterized alternatives.

Formulation Science Solubility PROTAC Chemistry

N-Terminus Conjugation Selectivity

Aldehyde-functionalized PEGs, including CHO-C-PEG2-C-CHO, exhibit pH-dependent chemoselectivity, enabling preferential conjugation at the N-terminus of a protein over internal lysine residues. This is achievable by performing the reaction under slightly acidic conditions (pH 5.0-6.5), exploiting the lower pKa of the N-terminal alpha-amine compared to lysine epsilon-amines [1]. This selectivity is lost at higher pH, which leads to multiple, heterogeneous PEGylation products. This predictable behavior is a key advantage over non-selective amine-reactive groups like NHS esters, which generally react with all accessible primary amines and produce complex product mixtures.

Bioconjugation PEGylation Protein Engineering

CHO-C-PEG2-C-CHO Application Scenarios


Compact Ternary Complex PROTACs

When designing a PROTAC for a target protein where the E3 ligase binding site is predicted to be in close proximity to the target binding pocket, CHO-C-PEG2-C-CHO is the linker of choice. Its short, flexible PEG2 spacer is optimally suited for these 'tight' geometries, as supported by class-level inference on linker length optimization [4]. Use this linker when computational modeling or empirical data from shorter/longer linkers suggests a compact distance is required for efficient ternary complex formation.

Cytocompatible Hydrogels for 3D Culture

In tissue engineering and regenerative medicine, CHO-C-PEG2-C-CHO serves as a superior alternative to glutaraldehyde for crosslinking protein- or polysaccharide-based hydrogels (e.g., gelatin, chitosan, hyaluronic acid) [4]. The resulting hydrogels exhibit significantly enhanced cell viability due to the mild reaction conditions and low toxicity of the PEG-based crosslinker. This is directly supported by head-to-head comparative evidence on cytocompatibility.

Site-Specific N-Terminal Conjugation

For producing a homogeneous, well-characterized protein conjugate, CHO-C-PEG2-C-CHO can be employed under acidic conditions (pH 5.0-6.5) to achieve preferential conjugation at the N-terminus. This method leverages the class-level evidence of aldehyde-PEG chemoselectivity to minimize off-target lysine modifications [4]. This is the recommended approach when product heterogeneity from non-selective linkers like NHS esters would confound biological activity or downstream analysis.

Nanoparticle Surface Modification

CHO-C-PEG2-C-CHO can be used to functionalize the surface of amine-containing nanoparticles (e.g., liposomes, polymeric nanoparticles) via its reactive aldehyde groups [4]. The defined, hydrophilic PEG2 spacer confers a 'stealth' property that reduces protein adsorption and improves colloidal stability in biological media, which is a foundational advantage of all PEG linkers. This is the preferred method when a short, non-immunogenic spacer is required between the particle surface and a targeting ligand or drug cargo.

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